molecular formula C6H4ClN3O B010934 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine CAS No. 106584-76-3

7-Chloro-3-methylisoxazolo[4,5-d]pyridazine

Cat. No. B010934
M. Wt: 169.57 g/mol
InChI Key: AUYKEEPXIJZNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-methylisoxazolo[4,5-d]pyridazine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of isoxazolopyridazine compounds and has been found to exhibit unique biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine involves the inhibition of PDE10A, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This, in turn, enhances the signaling pathways of dopamine and glutamate, which are known to be involved in various neurological functions.

Biochemical And Physiological Effects

7-Chloro-3-methylisoxazolo[4,5-d]pyridazine has been found to exhibit several biochemical and physiological effects, including improved cognitive function, increased locomotor activity, and reduced anxiety-like behavior. It has also been shown to enhance the release of dopamine and glutamate in the brain, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine for lab experiments is its high potency and selectivity for PDE10A. This makes it an ideal tool for studying the role of PDE10A in various neurological functions. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine. One area of interest is the development of more potent and selective PDE10A inhibitors based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanisms underlying the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis method for 7-Chloro-3-methylisoxazolo[4,5-d]pyridazine involves the condensation of 4-chloro-3-nitropyridine with ethyl acetoacetate, followed by reduction of the nitro group using iron powder and acetic acid. The resulting intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to yield the final product.

Scientific Research Applications

7-Chloro-3-methylisoxazolo[4,5-d]pyridazine has been extensively studied for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to act as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in the regulation of dopamine and glutamate signaling in the brain.

properties

CAS RN

106584-76-3

Product Name

7-Chloro-3-methylisoxazolo[4,5-d]pyridazine

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

7-chloro-3-methyl-[1,2]oxazolo[4,5-d]pyridazine

InChI

InChI=1S/C6H4ClN3O/c1-3-4-2-8-9-6(7)5(4)11-10-3/h2H,1H3

InChI Key

AUYKEEPXIJZNBL-UHFFFAOYSA-N

SMILES

CC1=NOC2=C(N=NC=C12)Cl

Canonical SMILES

CC1=NOC2=C(N=NC=C12)Cl

synonyms

Isoxazolo[4,5-d]pyridazine, 7-chloro-3-methyl- (9CI)

Origin of Product

United States

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